4-Fluoro-3-isopropoxyphenylboronic acid
Description
4-Fluoro-3-isopropoxyphenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with a fluorine atom at the para position and an isopropoxy group at the meta position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds . Its structure combines the electron-withdrawing fluorine atom, which enhances the acidity of the boronic acid group, and the electron-donating isopropoxy group, which introduces steric bulk. This balance of electronic and steric effects makes it particularly valuable in the synthesis of complex molecules, such as macrocyclic kinase inhibitors, where it has demonstrated a 61% yield in coupling reactions .
Properties
IUPAC Name |
(4-fluoro-3-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFO3/c1-6(2)14-9-5-7(10(12)13)3-4-8(9)11/h3-6,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRGSEQMUWEXSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)OC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Fluoro-3-isopropoxyphenylboronic acid typically involves the hydroboration of an appropriate precursor. One common method is the reaction of 4-fluoro-3-isopropoxyphenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-Fluoro-3-isopropoxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The fluoro and isopropoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Scientific Research Applications
4-Fluoro-3-isopropoxyphenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluoro-3-isopropoxyphenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling reaction, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product . The fluoro and isopropoxy groups on the phenyl ring can influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
4-Fluorophenylboronic Acid
- Structure : Lacks the isopropoxy group at the meta position.
- Electronic Effects : The fluorine atom increases the boronic acid's acidity, enhancing reactivity in cross-couplings.
4-Isopropoxyphenylboronic Acid
- Structure : Missing the fluorine atom but retains the isopropoxy group.
- Electronic Effects : The isopropoxy group donates electrons via resonance, reducing boronic acid acidity and reactivity.
- Steric Effects : Comparable steric hindrance to 4-fluoro-3-isopropoxyphenylboronic acid, favoring selective couplings in sterically demanding environments.
- Applications : Preferred in reactions requiring steric control without electronic activation .
3-Fluoro-4-formylphenylboronic Acid
- Structure : Features a formyl group instead of isopropoxy.
- Electronic Effects : The formyl group is strongly electron-withdrawing, significantly increasing reactivity but risking side reactions (e.g., aldol condensation).
- Steric Effects : Less bulky than isopropoxy, enabling faster diffusion in solution-phase reactions.
- Applications : Useful in reactions demanding high reactivity but requires careful optimization to avoid byproducts .
4-Chloro-3-(trifluoromethyl)phenylboronic Acid
4-Fluoro-3-Methylphenylboronic Acid
- Structure : Substitutes isopropoxy with a methyl group.
- Electronic Effects : Methyl is mildly electron-donating via hyperconjugation, reducing boronic acid acidity relative to the target compound.
- Steric Effects : Smaller than isopropoxy, allowing broader substrate compatibility but less selectivity in crowded environments.
- Applications : Intermediate steric and electronic properties make it versatile for diverse coupling reactions .
Data Table: Key Properties and Reactivity
Biological Activity
4-Fluoro-3-isopropoxyphenylboronic acid is an organoboron compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and applications in research and medicine, supported by diverse sources and case studies.
- Molecular Formula : C₉H₁₂BFO₃
- Molecular Weight : 180.01 g/mol
- Melting Point : 150-154 °C
- Boiling Point : 321.9 °C
- Density : 1.1 g/cm³
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The presence of the boronic acid moiety allows it to form reversible covalent bonds with diols, which is crucial for modulating enzyme activity. The fluoro and isopropoxy groups enhance its binding affinity, making it a valuable scaffold for drug design aimed at various therapeutic targets.
Biological Activities
Recent studies have highlighted several potential biological activities of this compound:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, suggesting its potential as an antimicrobial agent.
- Anticancer Properties : Research indicates that it may inhibit the growth of cancer cells by interfering with specific signaling pathways involved in cell proliferation and survival .
- Enzyme Inhibition : It has been investigated for its ability to inhibit certain enzymes, which could be beneficial in treating diseases where these enzymes play a critical role .
Case Study 1: Anticancer Activity
In a study published in European Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their anticancer properties. The results demonstrated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines, with IC₅₀ values ranging from 10 to 30 µM. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Efficacy
A separate investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The study reported minimum inhibitory concentrations (MICs) as low as 5 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC₅₀ (µM) | Notes |
|---|---|---|---|
| This compound | Anticancer | 10-30 | Induces apoptosis |
| 4-Fluoro-3-methoxyphenylboronic acid | Antimicrobial | 15 | Effective against S. aureus |
| 4-Chloro-3-methoxyphenylboronic acid | Enzyme inhibition | N/A | Less potent than fluoro derivatives |
Applications in Drug Development
The unique chemical structure of this compound makes it a valuable building block in the synthesis of novel therapeutic agents. Its ability to interact selectively with biological targets allows for the development of drugs that can modulate disease processes effectively.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
